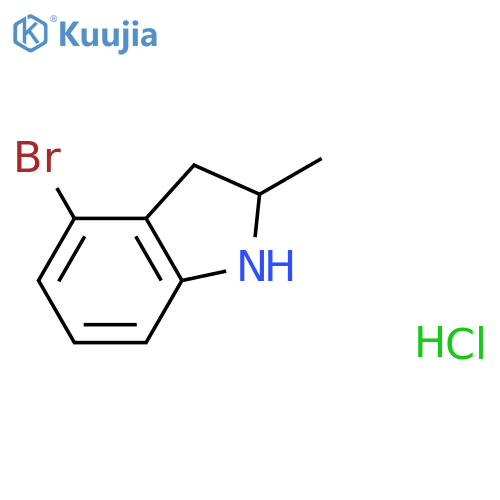Cas no 2703772-31-8 (4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride)

2703772-31-8 structure
商品名:4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
CAS番号:2703772-31-8
MF:C9H11BrClN
メガワット:248.547340631485
MDL:MFCD34563251
CID:5615594
PubChem ID:165946668
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
- EN300-33049768
- Z5214988498
- 2703772-31-8
-
- MDL: MFCD34563251
- インチ: 1S/C9H10BrN.ClH/c1-6-5-7-8(10)3-2-4-9(7)11-6;/h2-4,6,11H,5H2,1H3;1H
- InChIKey: XEHKRNPTPRRVJH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1CC(C)N2.Cl
計算された属性
- せいみつぶんしりょう: 246.97634g/mol
- どういたいしつりょう: 246.97634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33049768-0.25g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
| Enamine | EN300-33049768-0.05g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
| 1PlusChem | 1P0297WI-1g |
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride |
2703772-31-8 | 90% | 1g |
$1581.00 | 2023-12-18 | |
| Enamine | EN300-33049768-1g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 90% | 1g |
$1229.0 | 2023-11-13 | |
| 1PlusChem | 1P0297WI-50mg |
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride |
2703772-31-8 | 90% | 50mg |
$402.00 | 2023-12-18 | |
| 1PlusChem | 1P0297WI-250mg |
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride |
2703772-31-8 | 90% | 250mg |
$813.00 | 2023-12-18 | |
| Enamine | EN300-33049768-1.0g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-33049768-0.5g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-33049768-5g |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride |
2703772-31-8 | 90% | 5g |
$3562.0 | 2023-11-13 | |
| 1PlusChem | 1P0297WI-500mg |
4-bromo-2-methyl-2,3-dihydro-1H-indolehydrochloride |
2703772-31-8 | 90% | 500mg |
$1248.00 | 2023-12-18 |
4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
2703772-31-8 (4-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量